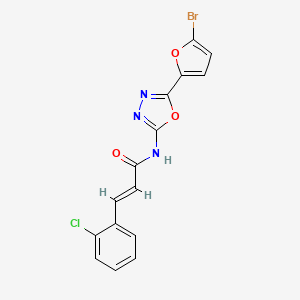

(E)-N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-chlorophenyl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-(2-chlorophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrClN3O3/c16-12-7-6-11(22-12)14-19-20-15(23-14)18-13(21)8-5-9-3-1-2-4-10(9)17/h1-8H,(H,18,20,21)/b8-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMVLZBHIFMWED-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)NC2=NN=C(O2)C3=CC=C(O3)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)NC2=NN=C(O2)C3=CC=C(O3)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-chlorophenyl)acrylamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the following steps:

Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Bromination of furan: The furan ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS).

Coupling reactions: The brominated furan and the oxadiazole derivative are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Formation of the acrylamide moiety: The final step involves the reaction of the coupled product with acryloyl chloride in the presence of a base to form the acrylamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-chlorophenyl)acrylamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The nitro groups can be reduced to amines.

Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Amines and reduced derivatives.

Substitution: Various substituted furan derivatives.

Scientific Research Applications

(E)-N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-chlorophenyl)acrylamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-chlorophenyl)acrylamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights structural analogs and their key properties:

Key Observations :

- The target compound’s molecular weight (~421.6 g/mol) exceeds that of most analogs due to the combined presence of bromine, chlorine, and oxadiazole.

- Bromofuran derivatives (e.g., compound 34 in ) exhibit potent cytotoxicity, suggesting the bromine atom enhances bioactivity.

- 2-Chlorophenyl-substituted acrylamides (e.g., ) lack explicit activity data but share structural similarity with kinase inhibitors and antioxidants.

Biological Activity

(E)-N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-chlorophenyl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, including the presence of a bromofuran moiety and an oxadiazole ring, suggest diverse mechanisms of action that may contribute to its therapeutic effects. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by empirical data and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C14H8BrN3O5, with a molecular weight of 378.13 g/mol. The compound features several functional groups that are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H8BrN3O5 |

| Molecular Weight | 378.13 g/mol |

| CAS Number | 1171440-17-7 |

| IUPAC Name | This compound |

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. These interactions may lead to modulation of processes such as cell proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, research involving various cancer cell lines has demonstrated significant cytotoxic effects.

Case Study: Cytotoxicity in Lung Cancer Cell Lines

In a study evaluating the anticancer activity of oxadiazole derivatives, this compound was tested against human lung cancer cell lines A549 and HCC827 using MTS assays. The results indicated that the compound exhibited notable cytotoxicity with IC50 values indicating effective inhibition of cell growth.

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 6.75 ± 0.19 |

| HCC827 | 5.13 ± 0.97 |

These findings suggest that the compound could serve as a lead for further drug development targeting lung cancer.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Testing against various bacterial strains showed promising results.

Case Study: Antibacterial Testing

In an antimicrobial assay following CLSI guidelines, the compound was evaluated against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. The results indicated that it possesses significant antibacterial activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

These results illustrate the potential of this compound as an antimicrobial agent.

Q & A

Q. What synthetic methodologies are recommended for preparing (E)-N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-chlorophenyl)acrylamide?

The synthesis involves three key steps:

- Oxadiazole formation : Cyclize thiosemicarbazide intermediates under acidic conditions (e.g., H₂SO₄, 0–5°C).

- Bromofuran coupling : Introduce the 5-bromofuran-2-yl group via Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C).

- Acrylamide conjugation : Condense the oxadiazole amine with 3-(2-chlorophenyl)acryloyl chloride (DCM, Et₃N, 0°C → RT). Purify via gradient column chromatography (hexane/EtOAc 7:3 → 1:1) for ≥95% purity .

Q. Which analytical techniques confirm the compound’s structural integrity?

- X-ray crystallography : Resolve absolute configuration (R-factor <0.05; mean σ(C–C) = 0.004–0.007 Å) .

- NMR spectroscopy : Identify aromatic protons (δ 7.2–8.1 ppm, ¹H) and carbonyl carbons (δ 165–170 ppm, ¹³C).

- HRMS : Verify molecular ion peaks with <3 ppm mass accuracy.

- FT-IR : Confirm amide I (1650 cm⁻¹) and oxadiazole C=N (1580–1600 cm⁻¹) stretches .

Q. What computational tools predict this compound’s physicochemical properties?

Use Schrödinger’s QikProp for logP (predicted 3.2 ± 0.3), polar surface area (85–95 Ų), and solubility (LogS ≈ -4.1). Validate with experimental HPLC retention times (C18 column, MeCN/H₂O 60:40) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for analogs?

- Core modifications : Replace oxadiazole with thiadiazole/isoxazole.

- Substituent variation : Test halogen (Br→Cl/F) and steric effects at acrylamide β-positions.

- Assay standardization : Use consistent cell passage numbers (P5–P8) and serum-free pre-incubation (2 hr) for IC₅₀ determinations. Cross-validate with molecular docking (AutoDock Vina, ΔG < -8 kcal/mol) .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity?

- Conformational analysis : Perform 50 ns MD simulations (RMSD <2 Å) to identify bioactive conformers.

- Protonation state validation : Use Marvin pKa prediction (ΔpH ±1.5) and adjust assay buffers accordingly.

- Target engagement : Apply CETSA (ΔTm ≥2°C) to confirm binding. Conduct bibliometric analysis of ≥50 studies to identify consensus protocols .

Q. How can crystallization success rates for X-ray studies be improved?

- Microseed matrix screening : Use 0.1–0.3% seed stock in sodium malonate (1.0–2.0 M) and PEG 3350 (18–25% w/v).

- In situ proteolysis : Add 0.005% w/v trypsin during crystallization.

- Data collection : Use Cu Kα radiation (λ=1.5418 Å) with φ-scans (1° increments). Refine with SHELXL-2018 (R₁ <5% for I>2σ(I)) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.